molecular formula C14H11BrClFN2O B14205175 2-Bromo-N-[2-(5-chloro-3-fluoropyridin-2-yl)ethyl]benzamide CAS No. 830348-12-4

2-Bromo-N-[2-(5-chloro-3-fluoropyridin-2-yl)ethyl]benzamide

Cat. No.: B14205175
CAS No.: 830348-12-4
M. Wt: 357.60 g/mol
InChI Key: UNTWKYOAKLVYHN-UHFFFAOYSA-N
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Description

2-Bromo-N-[2-(5-chloro-3-fluoropyridin-2-yl)ethyl]benzamide is a chemical compound that belongs to the class of benzamides It features a bromine atom attached to the benzamide core, with a 5-chloro-3-fluoropyridin-2-yl group linked via an ethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-[2-(5-chloro-3-fluoropyridin-2-yl)ethyl]benzamide typically involves multiple steps, starting with the preparation of the pyridine derivative. The fluoropyridine can be synthesized through nucleophilic substitution reactions, where a fluorine atom is introduced into the pyridine ring . The subsequent steps involve the formation of the ethyl linkage and the attachment of the benzamide group. Common reagents used in these reactions include sodium nitrite (NaNO2) and hydrochloric acid (HCl) for diazotization, followed by nucleophilic substitution .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis equipment to streamline the process and reduce production costs.

Mechanism of Action

The mechanism of action of 2-Bromo-N-[2-(5-chloro-3-fluoropyridin-2-yl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The presence of the fluoropyridine moiety allows it to interact with various biological targets, potentially inhibiting or modulating their activity . The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-N-[2-(5-chloro-3-fluoropyridin-2-yl)ethyl]benzamide is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of both bromine and fluorine atoms, along with the pyridine ring, makes it particularly interesting for various applications .

Properties

CAS No.

830348-12-4

Molecular Formula

C14H11BrClFN2O

Molecular Weight

357.60 g/mol

IUPAC Name

2-bromo-N-[2-(5-chloro-3-fluoropyridin-2-yl)ethyl]benzamide

InChI

InChI=1S/C14H11BrClFN2O/c15-11-4-2-1-3-10(11)14(20)18-6-5-13-12(17)7-9(16)8-19-13/h1-4,7-8H,5-6H2,(H,18,20)

InChI Key

UNTWKYOAKLVYHN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCC2=C(C=C(C=N2)Cl)F)Br

Origin of Product

United States

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